molecular formula C8H18O3 B8648537 2-Octanol, 1-hydroperoxy- CAS No. 125289-50-1

2-Octanol, 1-hydroperoxy-

Cat. No. B8648537
M. Wt: 162.23 g/mol
InChI Key: NDXYTTLTSMWWGD-UHFFFAOYSA-N
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Patent
US07132092B2

Procedure details

To a 50 mL flask equipped with a magnetic stirrer and a refluxing condensing tube were added 300 mg of the tungsten-containing mesoporous silicate prepared in Example 2, 760 mg of 60% by weight aqueous hydrogen peroxide solution, 3 g of tert-butanol and 500 mg of 1-octene, and the mixture was stirred and maintained at an inner temperature of 50° C. for 16 hours to react these materials. To the resulting reaction mixture was added 5 g of methyl tert-butyl ether, and the mixture was stirred, and allowed to stand. The supernatant organic layer was analyzed by LC, and it was found that 2-hydroperoxy-1-hydroxyoctane and 1-hydroperoxy-2-hydroxyoctane were produced. When the organic layer was analyzed by GC, 2-hydroperoxy-1-hydroxyoctane and 1-hydroperoxy-2-hydroxyoctane were thermally decomposed at an injection inlet, and detected as 1-heptanal. Then, the yield of 1-heptanal was determined by GC analysis (internal standard method), and this was regarded as the yield of 2-hydroperoxy-1-hydroxyoctane and 1-hydroperoxy-2-hydroxyoctane. Yield: 42%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
2-hydroperoxy-1-hydroxyoctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OO.C([OH:7])(C)(C)C.C=CCCCCCC.[O:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][OH:20])O>[W].C(OC)(C)(C)C>[O:20]([CH2:19][CH:18]([OH:16])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
500 mg
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
2-hydroperoxy-1-hydroxyoctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C(CO)CCCCCC
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[W]
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
a refluxing condensing tube
CUSTOM
Type
CUSTOM
Details
to react these materials
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred

Outcomes

Product
Name
Type
product
Smiles
O(O)CC(CCCCCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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